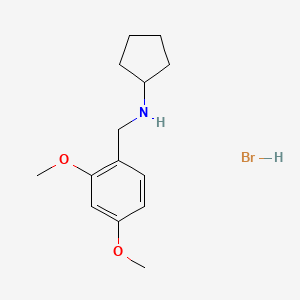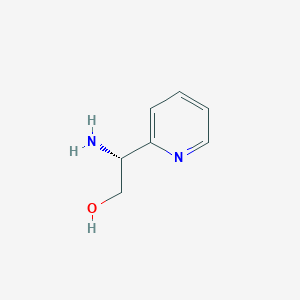
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide
Overview
Description
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide, also known as SA4503, is a selective sigma-1 receptor agonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications. In
Mechanism of Action
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide binds selectively to the sigma-1 receptor, a protein that is found in the central nervous system and other tissues. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, cell survival, and neurotransmitter release. N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide's binding to the sigma-1 receptor has been shown to modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide has also been shown to increase levels of antioxidant enzymes, which protect cells from oxidative stress. Additionally, N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide has been shown to increase levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
Advantages and Limitations for Lab Experiments
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide has several advantages for lab experiments. It is highly selective for the sigma-1 receptor, which allows for precise modulation of cellular processes. Additionally, N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide's selectivity for the sigma-1 receptor may limit its usefulness in studying other cellular processes.
Future Directions
There are several future directions for research on N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide. One potential direction is to further explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Another potential direction is to explore its anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide's mechanism of action and its effects on cellular processes.
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide has been shown to have analgesic effects, making it a potential treatment for chronic pain.
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.BrH/c1-16-13-8-7-11(14(9-13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKQHJXRBDUFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCC2)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxybenzyl)cyclopentanamine hydrobromide | |
CAS RN |
1609400-15-8 | |
| Record name | Benzenemethanamine, N-cyclopentyl-2,4-dimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((1E,3E)-4-(4-(methylamino)phenyl)buta-1,3-dienyl)benzo[d]thiazol-6-ol](/img/structure/B3244032.png)

![N-[(1S)-2-Methoxy-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B3244047.png)
amine hydrobromide](/img/structure/B3244061.png)
amine hydrobromide](/img/structure/B3244062.png)

amine hydrobromide](/img/structure/B3244071.png)



